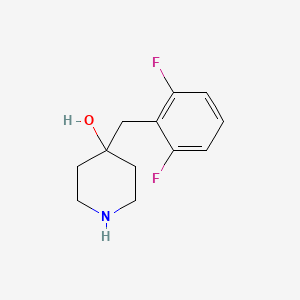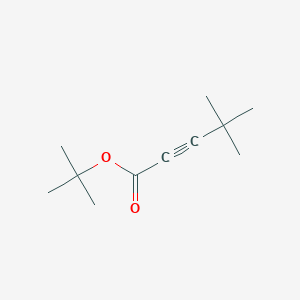
tert-Butyl 4,4-dimethylpent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,4-dimethylpent-2-ynoate: is an organic compound with the molecular formula C11H18O2 . It is a member of the ester family and is characterized by the presence of a tert-butyl group and a terminal alkyne. This compound is often used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4,4-dimethylpent-2-ynoate can be synthesized through various methods. One common route involves the esterification of 4,4-dimethylpent-2-ynoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4,4-dimethylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4,4-dimethylpent-2-ynoic acid or 4,4-dimethylpent-2-one.
Reduction: 4,4-dimethylpent-2-ene or 4,4-dimethylpentane.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4,4-dimethylpent-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,4-dimethylpent-2-ynoate involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4,4-dimethylpentanoate
- tert-Butyl 4,4-dimethylpent-2-ene-1-oate
- tert-Butyl 4,4-dimethylpent-2-ol
Comparison: tert-Butyl 4,4-dimethylpent-2-ynoate is unique due to the presence of both a tert-butyl group and a terminal alkyne. This combination imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications. For example, the alkyne group allows for cycloaddition reactions that are not possible with the corresponding alkene or alkane derivatives.
Eigenschaften
CAS-Nummer |
83747-02-8 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
tert-butyl 4,4-dimethylpent-2-ynoate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)8-7-9(12)13-11(4,5)6/h1-6H3 |
InChI-Schlüssel |
ZIJPZRKTYWGAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)



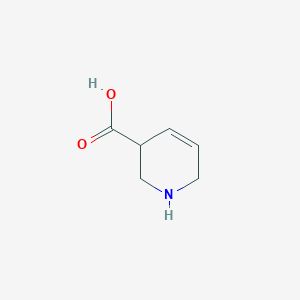
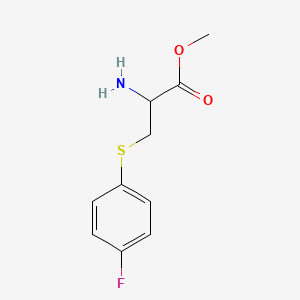

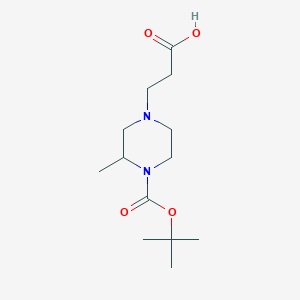
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)


![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)

